N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-(pentan-3-ylcarbamoyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce apoptosis by activating the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death . The compound may also inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide is unique due to its specific structural features, such as the pentan-3-ylcarbamoyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-13(4-2)18-16(20)12-7-9-14(10-8-12)19-17(21)15-6-5-11-22-15/h5-11,13H,3-4H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
USXAJEAZBYNCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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